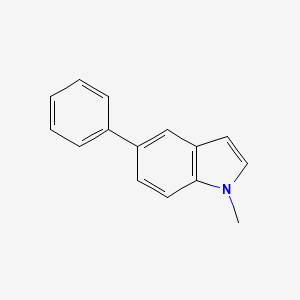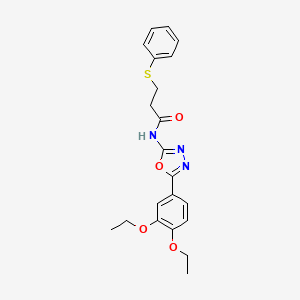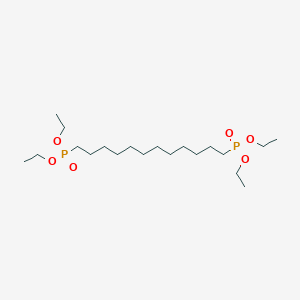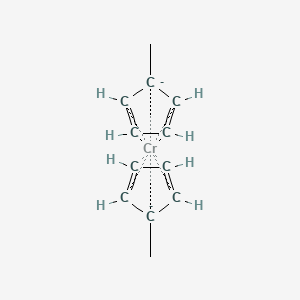
Chromium;5-methylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium;5-methylcyclopenta-1,3-diene is an organometallic compound that consists of a chromium atom coordinated to a 5-methylcyclopenta-1,3-diene ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chromium;5-methylcyclopenta-1,3-diene typically involves the reaction of chromium trichloride with 5-methylcyclopenta-1,3-diene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation of the chromium. The reaction conditions often include elevated temperatures and the use of solvents such as tetrahydrofuran or diethyl ether to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Chromium;5-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chromium oxides and other oxidation products.
Reduction: It can be reduced to lower oxidation states of chromium.
Substitution: Ligand substitution reactions can occur, where the 5-methylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents and elevated temperatures.
Major Products Formed
Oxidation: Chromium oxides and other chromium-containing compounds.
Reduction: Lower oxidation state chromium complexes.
Substitution: New organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Chromium;5-methylcyclopenta-1,3-diene has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent and its interactions with biological molecules.
Industry: It is used in the synthesis of fine chemicals and as a precursor for other organometallic compounds.
Mecanismo De Acción
The mechanism of action of chromium;5-methylcyclopenta-1,3-diene involves its ability to coordinate with other molecules and participate in electron transfer reactions. The chromium center can undergo changes in oxidation state, facilitating various chemical transformations. The 5-methylcyclopenta-1,3-diene ligand stabilizes the chromium center and influences its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Chromium;cyclopenta-1,3-diene: Similar structure but without the methyl group.
Chromium;1,1’-dimethylcyclopenta-1,3-diene: Contains two methyl groups on the cyclopentadiene ligand.
Chromium;1,3-dimethylcyclopenta-1,3-diene: Methyl groups are positioned differently on the cyclopentadiene ring.
Uniqueness
Chromium;5-methylcyclopenta-1,3-diene is unique due to the presence of the methyl group at the 5-position of the cyclopentadiene ring. This structural feature influences its chemical reactivity and stability, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C12H14Cr-2 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
chromium;5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.Cr/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q2*-1; |
Clave InChI |
BDKYUUTZOLSNGV-UHFFFAOYSA-N |
SMILES canónico |
C[C-]1C=CC=C1.C[C-]1C=CC=C1.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


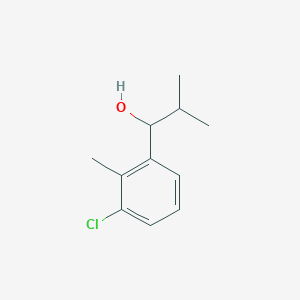
![N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B14133029.png)
![(E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14133038.png)


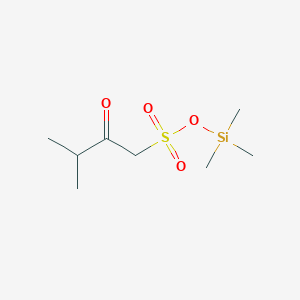

![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)

